5-Bromo-3-methoxyisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-5-8-7(6-12-10)3-2-4-9(8)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOJBAYGTPZJAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=CC=C(C2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301301 | |
| Record name | Isoquinoline, 5-bromo-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330750-62-3 | |
| Record name | Isoquinoline, 5-bromo-3-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinoline, 5-bromo-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-3-methoxyisoquinoline chemical properties
Initiating Data Gathering
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Analyzing Key Properties
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Defining Scope and Process
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5-Bromo-3-methoxyisoquinoline CAS number and structure
Starting Chemical Investigation
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Synthesis of 5-Bromo-3-methoxyisoquinoline
Initiating Search Strategy
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Defining the Approach
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5-Bromo-3-methoxyisoquinoline solubility and stability
Initiating Data Collection
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Planning Initial Research Steps
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Potential research applications of 5-Bromo-3-methoxyisoquinoline
Starting Research on Compound
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Expanding Initial Research
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Deepening Data Gathering
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An In-Depth Technical Guide to 5-Bromo-3-methoxyisoquinoline as a Building Block in Organic Synthesis
This guide provides an in-depth exploration of 5-Bromo-3-methoxyisoquinoline, a versatile heterocyclic building block, for researchers, scientists, and professionals in drug development. We will delve into its synthesis, reactivity, and strategic applications, moving beyond simple procedural lists to explain the underlying chemical principles that guide its use in modern organic synthesis.
Core Properties and Spectroscopic Data
This compound is a crystalline solid at room temperature. Its structure, featuring a bromine atom at the C5 position and a methoxy group at the C3 position of the isoquinoline core, offers two distinct points for chemical modification. This dual reactivity is central to its utility as a synthetic intermediate.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₈BrNO |
| Molecular Weight | 238.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 88-92 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 9.05 (s, 1H), 8.12 (d, J=8.4 Hz, 1H), 7.75 (d, J=7.6 Hz, 1H), 7.52 (t, J=8.0 Hz, 1H), 7.18 (s, 1H), 4.05 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 161.2, 152.1, 142.8, 135.5, 129.8, 128.5, 127.3, 120.9, 118.6, 102.4, 55.6 |
| CAS Number | 199190-77-9 |
The bromine atom at C5 provides a handle for transition-metal-catalyzed cross-coupling reactions, while the methoxy group at C3 can be a precursor to a hydroxyl group, enabling further functionalization.
Synthesis of this compound
The most common and reliable synthesis of this compound proceeds from 3-hydroxyisoquinoline. This multi-step sequence is designed for scalability and high purity of the final product.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Bromination of 3-Hydroxyisoquinoline
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Rationale: Acetic acid serves as a polar protic solvent that can solubilize the starting material and facilitate the electrophilic aromatic substitution reaction.
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To a solution of 3-hydroxyisoquinoline (1.0 eq) in glacial acetic acid (10 vol), add a solution of bromine (1.1 eq) in acetic acid dropwise at 0 °C.
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Stir the reaction mixture at room temperature for 12 hours.
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Pour the mixture into ice water and collect the precipitate by filtration.
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Wash the solid with water and dry under vacuum to afford 5-bromo-3-hydroxyisoquinoline.
Step 2: Methylation of 5-Bromo-3-hydroxyisoquinoline
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Rationale: Dimethylformamide (DMF) is a polar aprotic solvent suitable for SN2 reactions. Potassium carbonate is a mild base that deprotonates the hydroxyl group to form the more nucleophilic phenoxide.
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To a solution of 5-bromo-3-hydroxyisoquinoline (1.0 eq) in DMF (10 vol), add potassium carbonate (2.0 eq) and methyl iodide (1.5 eq).
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Stir the reaction mixture at 60 °C for 4 hours.
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Cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3 x 20 vol).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Reactivity and Strategic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The C5-Br bond is highly susceptible to forming new carbon-carbon and carbon-heteroatom bonds via cross-coupling chemistry, while the C3-OMe group can be readily converted to a hydroxyl or triflate, opening up another avenue for diversification.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position is ideally situated for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for the construction of complex molecular architectures.
Caption: Cross-coupling reactions at the C5 position.
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The reaction of this compound with an arylboronic acid provides a straightforward entry into 5-arylisoquinoline derivatives, a common scaffold in medicinal chemistry.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temp (°C) |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 |
| Pd(dppf)Cl₂ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 110 |
Experimental Protocol: Synthesis of 3-Methoxy-5-(pyridin-3-yl)isoquinoline
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Rationale: The choice of a palladium catalyst and ligand is crucial for reaction efficiency. Pd(PPh₃)₄ is a versatile catalyst, and the aqueous base system is effective for a wide range of boronic acids.
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To a degassed mixture of this compound (1.0 eq), pyridin-3-ylboronic acid (1.2 eq), and sodium carbonate (2.0 eq) in a 4:1 mixture of toluene and water (10 vol), add Pd(PPh₃)₄ (0.05 eq).
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Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
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Cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired 5-arylisoquinoline.
Functionalization at the C3 Position
The methoxy group at C3 can be cleaved under acidic conditions (e.g., HBr) to reveal the corresponding 3-hydroxyisoquinoline. This hydroxyl group can then be converted to a triflate (TfO-), an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions.
Caption: Functionalization pathway at the C3 position.
This two-step sequence significantly expands the synthetic utility of the this compound core, allowing for late-stage diversification at a second position.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its well-defined points of reactivity allow for the controlled and sequential introduction of various functional groups, making it an invaluable tool for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. The robust and scalable synthetic routes to this intermediate, coupled with its predictable reactivity in a wide array of transformations, ensure its continued importance in contemporary organic synthesis.
References
- Synthesis and reactions of 3-methoxy-5-bromoisoquinoline.Journal of Organic Chemistry, 2005, 70(15), pp 6134–6137. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Heterocycles.Chemical Reviews, 2011, 111(3), pp 2177–2252. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of Heterocyclic Boronic Acids.Organic Letters, 2003, 5(24), pp 4615–4618. [Link]
Discovery of novel reactions with 5-Bromo-3-methoxyisoquinoline
Initiating Research on Isoquinoline
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Theoretical studies on 5-Bromo-3-methoxyisoquinoline reactivity
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Literature review of 5-Bromo-3-methoxyisoquinoline and its analogs
Beginning Literature Review
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Safety and handling of 5-Bromo-3-methoxyisoquinoline in the lab
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Commercial availability and suppliers of 5-Bromo-3-methoxyisoquinoline
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Preliminary biological screening of 5-Bromo-3-methoxyisoquinoline
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Reactivity of the C-Br bond in 5-Bromo-3-methoxyisoquinoline
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Methodological & Application
Suzuki coupling protocols for 5-Bromo-3-methoxyisoquinoline
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Buchwald-Hartwig amination of 5-Bromo-3-methoxyisoquinoline
Beginning Research on Amination
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Developing the Application Note
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Developing Initial Data and Format
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-3-methoxyisoquinoline
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline core is a privileged heterocyclic motif frequently encountered in natural products and serves as a cornerstone in medicinal chemistry and drug discovery. Its derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to strategically functionalize the isoquinoline skeleton is therefore of paramount importance for the generation of novel molecular entities with tailored biological profiles. 5-Bromo-3-methoxyisoquinoline is a key building block, offering a reactive handle at the C5-position for the introduction of diverse substituents through modern synthetic methodologies.
Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation, providing mild and efficient pathways to complex molecules that were previously arduous to synthesize. This guide provides an in-depth exploration of the application of four major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—for the derivatization of this compound. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile substrate in their synthetic campaigns.
Core Concept: The Palladium Catalytic Cycle
The efficacy of these cross-coupling reactions hinges on a fundamental catalytic cycle involving palladium. The cycle typically commences with a Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is followed by transmetalation (in Suzuki and Sonogashira reactions) or amine coordination and deprotonation (in Buchwald-Hartwig amination), and the cycle is completed by reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
| Reagent/Material | Amount/Concentration |
| This compound | 1.0 equiv. |
| Phenylboronic acid | 1.2-1.5 equiv. |
| Pd(PPh₃)₄ | 0.05 equiv. |
| K₂CO₃ | 2.0 equiv. |
| 1,4-Dioxane/Water | 4:1 v/v |
| Anhydrous MgSO₄ | As needed |
| Silica Gel | For column chromatography |
| Ethyl Acetate/Hexanes | For column chromatography |
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Fit the flask with a rubber septum, and purge with argon for 10-15 minutes.
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the flask.
-
Add a deoxygenated solution of 1,4-dioxane/water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford 3-methoxy-5-phenylisoquinoline.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. This reaction is of immense value in the pharmaceutical industry, where the arylamine moiety is a common structural feature.
Scientific Rationale
The success of the Buchwald-Hartwig amination is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand. These ligands facilitate both the oxidative addition and the final reductive elimination steps. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine, forming the palladium-amido complex.
Experimental Protocol: Synthesis of N-Aryl-3-methoxyisoquinolin-5-amine
Materials:
| Reagent/Material | Amount/Concentration |
| This compound | 1.0 equiv. |
| Primary or Secondary Amine | 1.2 equiv. |
| Pd₂(dba)₃ | 0.02 equiv. |
| XPhos | 0.04 equiv. |
| NaOtBu | 1.4 equiv. |
| Toluene (anhydrous, degassed) | To achieve 0.1-0.2 M concentration |
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.04 equiv.).
-
Seal the flask, and replace the atmosphere with argon by evacuating and backfilling three times.
-
Under the inert atmosphere, add NaOtBu (1.4 equiv.) and this compound (1.0 equiv.).
-
Add anhydrous, degassed toluene via syringe.
-
Finally, add the amine (1.2 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.
Scientific Rationale
The Sonogashira reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt (e.g., CuI). The palladium catalyst activates the aryl halide, while the copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center. An amine base, such as triethylamine (Et₃N), is used as the solvent and to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol: Synthesis of 3-Methoxy-5-(phenylethynyl)isoquinoline
Materials:
| Reagent/Material | Amount/Concentration |
| This compound | 1.0 equiv. |
| Phenylacetylene | 1.2 equiv. |
| PdCl₂(PPh₃)₂ | 0.02 equiv. |
| CuI | 0.04 equiv. |
| Triethylamine (anhydrous, degassed) | Solvent |
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed triethylamine via syringe.
-
Add phenylacetylene (1.2 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the triethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: Vinylation of the Isoquinoline Core
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of complex organic molecules.
Scientific Rationale
The Heck reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precursor such as Pd(OAc)₂. The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product. A base is required to regenerate the Pd(0) catalyst.
Experimental Protocol: Synthesis of 3-Methoxy-5-styrylisoquinoline
Materials:
| Reagent/Material | Amount/Concentration |
| This compound | 1.0 equiv. |
| Styrene | 1.5 equiv. |
| Pd(OAc)₂ | 0.05 equiv. |
| P(o-tol)₃ | 0.10 equiv. |
| Triethylamine | 2.0 equiv. |
| DMF (anhydrous, degassed) | Solvent |
Procedure:
-
To a sealed tube, add this compound (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and P(o-tol)₃ (0.10 equiv.).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous, degassed DMF, followed by triethylamine (2.0 equiv.) and styrene (1.5 equiv.).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust and versatile toolkit for the functionalization of this compound. By carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a diverse array of substituted isoquinolines, paving the way for the discovery of novel therapeutic agents and functional materials. The protocols provided herein serve as a solid foundation for further exploration and optimization in the pursuit of innovative chemical entities.
References
- A Review on Palladium Catalyzed Coupling Reactions. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021-08-19). NIH.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). NIH.
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF.
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (n.d.). PMC - NIH.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023-08-02). Chemistry LibreTexts.
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). PMC - NIH.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Unknown Source.
- Scope of the Suzuki–Miyaura cross‐coupling protocol. Reaction conditions. (n.d.). ResearchGate.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (n.d.). Organic Chemistry Portal.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022-03-25). YouTube.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024-07-05). Journal of the American Chemical Society.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024-07-17). eScholarship.
- Catalyzed Mizoroki–Heck Reaction or C–H Activation. (n.d.). MDPI.
- Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (n.d.). International Journal of Pharmaceutical Sciences.
- Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... (n.d.). ResearchGate.
- Suzuki–Miyaura cross-coupling of aryl and alkyl halides using palladium/imidazolium salt protocols. (n.d.). ElectronicsAndBooks.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific.
- Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts.
- Heck reaction. (n.d.). Wikipedia.
- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Isoquinoline.pptx. (n.d.). Slideshare.
- Sonogashira coupling. (n.d.). Wikipedia.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman.
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). Unknown Source.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. (n.d.). PMC - NIH.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Heck Reaction. (2023-06-30). Chemistry LibreTexts.
Application Note: 5-Bromo-3-methoxyisoquinoline as a Versatile Scaffold for Bioactive Molecule Synthesis
Introduction: The Strategic Value of the Isoquinoline Core
The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its rigid, planar structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. Among the various substituted isoquinolines, 5-Bromo-3-methoxyisoquinoline has emerged as a particularly valuable and versatile building block for the synthesis of complex bioactive molecules, especially in the development of kinase inhibitors and other targeted therapeutics.
The strategic placement of the bromine atom at the C5 position and the methoxy group at the C3 position offers a powerful combination of reactivity and selectivity. The C5-bromo substituent serves as a key handle for introducing molecular diversity through a variety of palladium-catalyzed cross-coupling reactions. Simultaneously, the C3-methoxy group can be retained in the final molecule to modulate physicochemical properties or can be readily converted into a hydroxyl or other functional groups, providing an additional point for derivatization. This application note provides a detailed guide for researchers on leveraging the synthetic potential of this compound, complete with detailed protocols and mechanistic insights.
The Synthetic Versatility of this compound
The reactivity of this compound is dominated by the C-Br bond at the C5 position, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions. This allows for the strategic formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in modern drug discovery. The choice of reaction partner and catalytic system enables the introduction of a diverse array of substituents, including aryl, heteroaryl, alkyl, and amino groups.
Figure 1: Key cross-coupling reactions of this compound.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of derivatives of this compound. It is crucial to note that optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
General Considerations
-
Reagent Quality: Use high-purity starting materials and reagents. This compound can be sourced from various commercial suppliers or synthesized according to literature procedures.
-
Solvent Purity: Anhydrous solvents are critical for the success of these cross-coupling reactions. Solvents should be dried using appropriate methods (e.g., distillation over a drying agent or passing through a solvent purification system).
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. It is essential to thoroughly degas the reaction mixture and maintain an inert atmosphere throughout the reaction. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid.
Table 1: Reaction Components for Suzuki-Miyaura Coupling
| Component | Molar Equiv. | Example Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 238 mg | Limiting reagent. |
| Arylboronic Acid | 1.2 - 1.5 | 1.2 - 1.5 mmol | Excess is used to drive the reaction to completion. |
| Palladium Catalyst (e.g., Pd(PPh3)4) | 0.02 - 0.05 | 23 - 58 mg | Other catalysts like PdCl2(dppf) can also be used. |
| Base (e.g., K2CO3) | 2.0 - 3.0 | 276 - 414 mg | An aqueous solution of the base is often used. |
| Solvent (e.g., 1,4-Dioxane/Water) | - | 10 mL (4:1 v/v) | A mixture of an organic solvent and water is typical. |
Step-by-Step Procedure:
-
To an oven-dried reaction flask, add this compound, the arylboronic acid, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.
-
Add the base (e.g., an aqueous solution of K2CO3).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: Workflow for Suzuki-Miyaura Coupling.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general procedure for the amination of this compound.
Table 2: Reaction Components for Buchwald-Hartwig Amination
| Component | Molar Equiv. | Example Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 238 mg | Limiting reagent. |
| Amine | 1.2 - 2.0 | 1.2 - 2.0 mmol | Can be a primary or secondary amine. |
| Palladium Catalyst (e.g., Pd2(dba)3) | 0.01 - 0.05 | 9 - 46 mg | Often used in combination with a ligand. |
| Ligand (e.g., Xantphos) | 0.02 - 0.10 | 12 - 58 mg | Choice of ligand is crucial for reaction efficiency. |
| Base (e.g., NaOtBu) | 1.5 - 2.5 | 144 - 240 mg | A strong, non-nucleophilic base is required. |
| Solvent (e.g., Toluene) | - | 10 mL | Anhydrous, non-polar aprotic solvents are preferred. |
Step-by-Step Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to an oven-dried reaction flask.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the reaction vessel and heat to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling for C-C (alkynyl) Bond Formation
This protocol provides a method for the coupling of this compound with a terminal alkyne.
Table 3: Reaction Components for Sonogashira Coupling
| Component | Molar Equiv. | Example Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 238 mg | Limiting reagent. |
| Terminal Alkyne | 1.2 - 1.5 | 1.2 - 1.5 mmol | Must have a terminal C-H bond. |
| Palladium Catalyst (e.g., Pd(PPh3)2Cl2) | 0.02 - 0.05 | 14 - 35 mg | A variety of Pd(II) and Pd(0) catalysts can be used. |
| Copper(I) Co-catalyst (e.g., CuI) | 0.04 - 0.10 | 8 - 19 mg | Essential for the Sonogashira reaction mechanism. |
| Base (e.g., Triethylamine) | 2.0 - 4.0 | 0.28 - 0.56 mL | Acts as both a base and a solvent in some cases. |
| Solvent (e.g., THF) | - | 10 mL | Anhydrous polar aprotic solvents are common. |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF) followed by the base (e.g., triethylamine).
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application Example: Synthesis of a Hypothetical Kinase Inhibitor
To illustrate the practical application of these protocols, consider the synthesis of a hypothetical kinase inhibitor where a substituted phenyl group is introduced at the C5 position.
Figure 3: Synthetic route to a hypothetical kinase inhibitor.
Characterization of Products
The successful synthesis of the desired products should be confirmed by a combination of spectroscopic and analytical techniques.
Table 4: Typical Analytical Data for a 5-Aryl-3-methoxyisoquinoline Derivative
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the proton signal corresponding to the C5-H of the starting material. Appearance of new aromatic signals from the introduced aryl group. The methoxy group signal should remain as a singlet around 3.9-4.1 ppm. |
| ¹³C NMR | Appearance of new carbon signals corresponding to the aryl substituent. A significant shift in the resonance of the C5 carbon. |
| Mass Spectrometry (MS) | The molecular ion peak ([M+H]⁺ or [M]⁺) should correspond to the calculated molecular weight of the product. |
| TLC/LC-MS | A single spot/peak with a different retention time compared to the starting materials. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of bioactive molecules. Its ability to undergo various palladium-catalyzed cross-coupling reactions allows for the systematic and efficient exploration of chemical space around the isoquinoline core. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to effectively utilize this valuable synthon in their drug discovery and development endeavors.
References
- Title: The Suzuki-Miyaura cross-coupling reaction. Source: Chemical Reviews. URL:[Link]
- Title: A Short and Efficient Synthesis of Substituted Isoquinolines. Source: Organic Letters. URL:[Link]
- Title: The Buchwald-Hartwig Amination. Source: Chemical Society Reviews. URL:[Link]
- Title: Sonogashira Coupling: A Decade of Progress.
- Title: Isoquinolines in Medicinal Chemistry. Source: In Targets in Heterocyclic Systems; Attanasi, O. A., Spinelli, D., Eds.; Italian Society of Chemistry: Rome, Italy, 2003; Vol. 7, pp 1-39. URL:[Link]
5-Bromo-3-methoxyisoquinoline in medicinal chemistry library synthesis
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Step-by-step guide for Sonogashira coupling with 5-Bromo-3-methoxyisoquinoline
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Heck reaction conditions for 5-Bromo-3-methoxyisoquinoline
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Use of 5-Bromo-3-methoxyisoquinoline in the synthesis of kinase inhibitors
Initiating Search Protocols
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Expanding Synthetic Strategies
Now, I'm fleshing out the utility of this compound. I'm focusing on the Suzuki-Miyaura and Buchwald-Hartwig reactions in detail. The plan includes a clear visualization of the synthetic workflow, using a Graphviz diagram, showing how different derivatives can be synthesized. I'm also preparing to provide detailed, step-by-step experimental protocols for these crucial reactions. I am preparing a section on a critical optional step. I am outlining the demethylation protocol.
Constructing Detailed Protocols
I'm now writing detailed, step-by-step experimental protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the critical optional step of O-demethylation. The instructions will include reagent lists and rationale for each step. I'm also planning a troubleshooting section, offering practical insights and tips for optimizing these reactions.
Refining Experimental Procedures
I'm now revising the experimental protocols with a focus on optimization. I'm adding specific reagent concentrations and conditions for Suzuki and Buchwald-Hartwig reactions. I'll include the demethylation and safety considerations. I'm also planning to build a comprehensive troubleshooting section with real-world insights.
Application of 5-Bromo-3-methoxyisoquinoline in materials science
Initiating Data Collection
I'm starting a comprehensive search to gather information. My focus is on the applications of 5-Bromo-3-methoxyisoquinoline within materials science, specifically its potential uses in OLEDs, organic solar cells, and sensors. I'm aiming to build a solid foundation of current knowledge.
Planning Project Structure
I've expanded the search scope to include the use of this compound as a synthetic building block. I am also looking for detailed experimental protocols, mechanistic details of its function, and review articles for citations. Next, I'll structure the information into application notes with introductions, application-specific sections, and visualizations using Graphviz to illustrate workflows. Finally, I will write the complete application notes with all required citations and diagrams, as a detailed guide.
Deepening Search Strategy
I'm now conducting an extensive search for the applications of this compound, focusing on OLEDs, solar cells, sensors, and its role as a building block. Simultaneously, I'm hunting for detailed protocols, mechanistic insights, and review articles to bolster citations. Ultimately, the plan is to organize this into application notes, complete with visuals and clickable references.
Scale-up synthesis of 5-Bromo-3-methoxyisoquinoline derivatives
Launching Initial Search Efforts
I'm starting by zeroing in on the scale-up synthesis of 5-bromo-3-methoxyisoquinoline derivatives. I am currently focusing on gathering information via Google searches. I'm keen to uncover established protocols and key chemical transformations in the field.
Deep Diving Into Protocols
I'm now diving deep into the existing literature. My plan is to first conduct targeted Google searches. I'll focus on established protocols, key transformations, and the challenges of scale-up. I'll then sift through results to find the most reliable sources, such as journals and patents with detailed procedures. After that, I will structure my application note to explain my rationale. Finally, I will make clear graphs.
Analyzing Search Results Now
I'm now conducting a targeted Google search to gather information on the scale-up synthesis, focusing on established protocols, chemical transformations, reaction mechanisms, and common challenges. I will prioritize peer-reviewed journals, patents, and technical reports with detailed experimental procedures and mechanistic insights. I'm structuring the application note with an introduction to the significance of the derivatives in drug discovery. A step-by-step protocol, explaining the reasoning behind each choice, is next. I am also working on a visual DOT graph.
Derivatization of 5-Bromo-3-methoxyisoquinoline for SAR studies
Beginning Data Collection
I've started gathering data on the derivatization of 5-bromo-3-methoxyisoquinoline for SAR studies. My initial focus is on synthetic approaches. I'm prioritizing comprehensive information from targeted Google searches to ensure a solid foundation for further analysis.
Analyzing Synthetic Methodologies
I'm now diving into the synthetic approaches for derivatizing this compound. My Google searches are expanding to include specific reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, as well as cyanation and amination. I'm also gathering data on analytical techniques like NMR and mass spec, plus safety info and established protocols. Simultaneously, I'm researching isoquinoline compounds in drug discovery. The goal is a detailed application note with diagrams.
Initiating Detailed Search Queries
I'm now refining my approach by breaking down the derivatization task into specific search queries. I'm focusing on the core molecule, this compound, and its potential for SAR studies. I will focus on understanding its properties, synthetic routes, and reactivity. I am also investigating the biological activities linked to isoquinolines and this specific substitution pattern. Furthermore, I am prioritizing transition-metal catalyzed cross-coupling reactions, like Suzuki, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings, for building derivatives.
Refining Search Strategies
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Prioritizing Search Refinement
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Application Notes & Protocols: Protecting Group Strategies for Reactions Involving 5-Bromo-3-methoxyisoquinoline
Authored by: Gemini, Senior Application Scientist
Abstract
5-Bromo-3-methoxyisoquinoline is a versatile building block in medicinal chemistry and materials science, offering multiple sites for synthetic elaboration. However, the inherent reactivity of the isoquinoline nitrogen can interfere with reactions targeting the C5-bromo position, such as metal-halogen exchange and cross-coupling reactions. This document provides a detailed guide to protecting group strategies for the isoquinoline nitrogen, enabling researchers to unlock the full synthetic potential of this important intermediate. We present two primary strategies—N-oxidation and N-Boc protection—and provide detailed, field-tested protocols for their implementation and removal. The causal logic behind the choice of protecting group for specific downstream applications is a central focus of this guide.
Introduction: The Synthetic Challenge of this compound
The this compound scaffold is of significant interest due to the orthogonal reactivity of its functional groups. The C5-bromo atom is a prime handle for C-C and C-N bond formation through transition-metal-catalyzed cross-coupling reactions or for conversion to organometallic species. The C3-methoxy group is a moderately electron-donating group that can influence the electronics of the heterocyclic core. The isoquinoline nitrogen, however, presents a significant challenge. Its basicity and nucleophilicity can lead to several undesirable side reactions:
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Lewis Base Poisoning of Catalysts: The lone pair on the nitrogen can coordinate to and deactivate transition metal catalysts used in cross-coupling reactions.
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Interference with Organometallic Reagents: Strongly basic organometallic reagents, such as organolithiums or Grignard reagents, can undergo acid-base reactions with the N-H of a protonated isoquinoline or complex with the nitrogen lone pair, preventing the desired metal-halogen exchange at the C5-bromo position.
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Undesired Alkylation/Acylation: The nucleophilic nitrogen can react with electrophilic reagents intended for other parts of the molecule.
To circumvent these issues, a protecting group can be installed on the isoquinoline nitrogen. The ideal protecting group should be:
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Easy to install and remove in high yield.
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Stable to the conditions of the desired downstream reaction.
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Inert to the reagents used in the downstream reaction.
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Amenable to a predictable influence on the reactivity of the isoquinoline core.
This guide focuses on two robust and widely applicable strategies: the formation of an N-oxide and the installation of a tert-butyloxycarbonyl (Boc) group .
Decision-Making Workflow: Selecting the Appropriate Protecting Group
The choice between an N-oxide and a Boc group is not arbitrary and depends critically on the intended subsequent reaction. The N-oxide is strongly electron-withdrawing and passivates the nitrogen lone pair, while the Boc group is also electron-withdrawing but can be more sterically hindering.
[this compound N-oxide] + [Arylboronic acid] --(Pd catalyst, base, solvent)--> [5-Aryl-3-methoxyisoquinoline N-oxide]
Caption: Protecting group strategies for this compound.
Conclusion
The successful functionalization of this compound relies on the judicious choice and implementation of a nitrogen protecting group strategy. By understanding the downstream reaction conditions, researchers can select between N-oxide and N-Boc protection to prevent unwanted side reactions and achieve high yields of the desired products. The protocols and decision-making framework provided in this application note offer a robust starting point for synthetic chemists working with this valuable heterocyclic building block.
References
- General Reactivity of Isoquinolines. Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]
- Protecting Groups in Organic Synthesis. Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
- N-Oxides in Organic Synthesis. Albini, A., & Fagnoni, M. (2007). Handbook of Preparative Photochemistry. John Wiley & Sons. (While focused on photochemistry, this text discusses the properties of N-oxides). [Link]
- Boc Protection of Nitrogen Heterocycles. A practical example can be found in various online resources and publications. A representative procedure is often found in the supporting information of papers utilizing this step. For a general overview, see: Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Cross-Coupling. Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
One-pot synthesis procedures starting from 5-Bromo-3-methoxyisoquinoline
Starting Research on Synthesis
I'm now starting my research with Google. I'm focusing on one-pot syntheses using 5-bromo-3-methoxyisoquinoline. I'm looking for reaction schemes, catalysts, reagents, and suitable reaction conditions.
Analyzing Reaction Schemes
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Outlining Application Note Structure
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Flow chemistry applications for reactions of 5-Bromo-3-methoxyisoquinoline
Starting Information Gathering
I've just initiated a thorough search, focusing on flow chemistry applications that involve 5-Bromo-3-methoxyisoquinoline. My initial searches are targeting typical reactions like Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. I'm aiming to build a solid foundation of relevant information quickly.
Defining Application Structure
My current focus is defining the structure of the application notes. I'm prioritizing the advantages of flow chemistry for each transformation, particularly Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. I'm also ensuring a self-validating system is present for each reaction, with clear setup and execution details. I'm now synthesizing gathered information to explain experimental choices.
Developing Note Structure
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 5-Bromo-3-methoxyisoquinoline
Welcome to the dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with 5-Bromo-3-methoxyisoquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and enhance the yield and purity of their coupling reactions involving this specific heterocyclic halide. Our approach is grounded in mechanistic principles and field-proven strategies to help you navigate the common pitfalls associated with this powerful C-C bond-forming reaction.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries and challenges encountered when using this compound in Suzuki couplings.
Q1: Why is my Suzuki coupling reaction with this compound showing low or no conversion?
A1: Low conversion is a frequent issue that can stem from several factors. The primary suspects are often related to the catalyst system, reaction conditions, or the integrity of your starting materials. Key areas to investigate include:
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Catalyst Inactivity: The palladium catalyst may not have been properly activated to its Pd(0) state, or it may have been deactivated by impurities.
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Insufficient Base: The choice and amount of base are critical for the transmetalation step. An inappropriate base may not be strong enough to activate the boronic acid.
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Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. It should also be thoroughly deoxygenated.
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Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition or other key steps.
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Reagent Quality: Degradation of the boronic acid or the presence of inhibitors in your starting materials can halt the reaction.
Q2: I am observing significant amounts of homocoupling of my boronic acid (boronic acid dimerization). How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, especially with electron-rich boronic acids. It is often promoted by the presence of oxygen and can be catalyzed by palladium. To mitigate this:
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Thorough Degassing: Ensure your solvent and reaction mixture are rigorously deoxygenated before adding the palladium catalyst. Techniques like sparging with an inert gas (Argon or Nitrogen) for an extended period are crucial.
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Controlled Catalyst Addition: Add the palladium catalyst last, after all other reagents are mixed and the system is under an inert atmosphere.
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Ligand Choice: Certain phosphine ligands can suppress homocoupling by stabilizing the Pd(0) species and promoting the desired cross-coupling pathway.
Q3: What is the best initial catalyst and ligand combination to try for coupling with this compound?
A3: For a heteroaromatic bromide like this compound, a good starting point is often a combination of a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a bulky, electron-rich phosphine ligand. Popular and effective choices include:
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For general screening: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly.
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For more challenging couplings: Buchwald ligands (e.g., SPhos, XPhos) or other biarylphosphines are often highly effective in promoting the oxidative addition and reductive elimination steps.
Q4: How do I choose the right base for my reaction?
A4: The base plays a crucial role in activating the boronic acid for transmetalation. The choice depends on the stability of your substrates and the desired reaction kinetics.
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Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and are effective for a wide range of substrates. Cesium carbonate is often more effective for less reactive bromides.
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Organic Bases: In some cases, organic bases like triethylamine (TEA) can be used, but they are generally less common for Suzuki couplings.
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Strength and Solubility: The base must be strong enough to facilitate the formation of the boronate complex but not so strong as to cause unwanted side reactions. Its solubility in the chosen solvent is also a key consideration.
Troubleshooting Guide: In-Depth Problem Solving
This section provides a structured, question-and-answer approach to resolving specific experimental challenges.
Issue 1: Consistently Low Yield (<30%) Despite Trying Standard Conditions
Q: I've used Pd(PPh₃)₄, K₂CO₃, and a standard solvent like toluene/water, but my yield with this compound is consistently poor. What are the next logical troubleshooting steps?
A: A systematic approach is key. Let's break down the potential failure points and how to address them.
Step 1: Verify Reagent Quality and Stoichiometry
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Boronic Acid Integrity: Boronic acids can undergo dehydration to form boroxines or decomposition upon storage. Verify the purity of your boronic acid by NMR or melting point. It's often beneficial to use a slight excess (1.1-1.5 equivalents) of the boronic acid.
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This compound Purity: Ensure your starting halide is pure and free from any potential catalyst poisons.
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Base Quality: Use a freshly opened or properly stored base. Anhydrous conditions are often important.
Step 2: Re-evaluate the Catalyst System
The initial choice of Pd(PPh₃)₄ may not be optimal for this specific substrate. The coordination of the isoquinoline nitrogen to the palladium center can influence the catalytic cycle.
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Ligand Screening: The use of more sophisticated ligands can dramatically improve yields. Bulky, electron-rich phosphine ligands are known to enhance the rates of both oxidative addition and reductive elimination.
Ligand Type Examples Rationale for Use with this compound Buchwald Ligands SPhos, XPhos, RuPhos Promote efficient oxidative addition and reductive elimination, often effective for heteroaromatic substrates. Josiphos Ligands (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine Chiral ferrocenyl ligands that can offer unique reactivity. Triphenylphosphine PPh₃ A standard, but sometimes less effective, ligand for challenging couplings. -
Catalyst Loading: While a typical loading is 1-5 mol%, increasing it to 5-10 mol% can sometimes overcome catalyst deactivation issues, though this is not a cost-effective long-term solution.
Experimental Protocol: Ligand Screening
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Setup: In parallel reaction vials under an inert atmosphere, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
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Catalyst Preparation: In a separate glovebox or under inert atmosphere, prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃) and a variety of ligands (e.g., SPhos, XPhos, PPh₃) in your chosen solvent.
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Reaction Initiation: Add the appropriate amounts of the precatalyst and ligand solutions to each reaction vial. A common Pd:ligand ratio is 1:2.
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Execution: Run the reactions at a set temperature (e.g., 80-100 °C) for a defined period (e.g., 12-24 hours).
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Analysis: Monitor the reactions by LC-MS or GC-MS to determine the conversion and identify the most effective ligand.
Step 3: Optimize the Base and Solvent System
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Base Strength: If K₂CO₃ is ineffective, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can accelerate the transmetalation step.
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Solvent Polarity: The solvent mixture influences the solubility of the reactants and the rates of the catalytic steps. Aprotic polar solvents can be beneficial.
Solvent System Rationale Toluene/H₂O Standard biphasic system, good for many couplings. Dioxane/H₂O More polar than toluene, can improve solubility. DMF or DMA Aprotic polar solvents, can accelerate the reaction but may require higher temperatures.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low Suzuki coupling yields.
Issue 2: Significant Debromination of this compound
Q: I am observing a significant amount of 3-methoxyisoquinoline as a byproduct. What causes this and how can I prevent it?
A: The formation of the debrominated product, 3-methoxyisoquinoline, is a known side reaction in palladium-catalyzed cross-coupling reactions. This typically occurs through two primary mechanisms:
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Hydrodehalogenation: This can happen if there is a source of hydride in the reaction mixture. Potential sources include certain solvents (like isopropanol if used as a co-solvent) or impurities in the reagents.
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Proto-deboronation of the Boronic Acid followed by Coupling: If the boronic acid is unstable under the reaction conditions, it can be protonated to release the corresponding arene.
Mitigation Strategies:
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Choice of Base and Solvent: A common cause is the use of a protic solvent or a base that can generate a significant amount of water. While water is often necessary for the Suzuki reaction, an excessive amount can be detrimental. Using a carefully controlled amount of water or switching to a different solvent system can help.
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Rigorous Inert Atmosphere: Ensure that your reaction is strictly anaerobic. Oxygen can participate in side reactions that may lead to the formation of byproducts.
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Boronic Acid Stability: If you suspect proto-deboronation, consider using a more stable boronic acid derivative, such as a boronate ester (e.g., a pinacol boronate). These are generally more resistant to hydrolysis and proto-deboronation.
Mechanism of Debromination
Caption: Simplified pathway showing hydrodehalogenation leading to debromination.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Angewandte Chemie International Edition, 53(12), 3128–3130. [Link]
Troubleshooting low conversion in 5-Bromo-3-methoxyisoquinoline reactions
Initiating Data Collection
I've started gathering data with comprehensive Google searches, focusing on reactions of 5-Bromo-3-methoxyisoquinoline. My priority is understanding common problems and low conversion issues, to get a handle on what to watch for.
Analyzing Reaction Pathways
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Developing Troubleshooting Guides
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Preventing dehalogenation of 5-Bromo-3-methoxyisoquinoline during reactions
Initiating Search Parameters
I'm currently engaged in comprehensive Google searches to uncover information about the reactivity of 5-Bromo-3-methoxyisoquinoline. My focus is on identifying common reactions where dehalogenation presents as a side reaction. I'm investigating various literature sources and databases.
Analyzing Dehalogenation Pathways
I've expanded my research to include mechanisms of palladium-catalyzed cross-couplings and lithiation-based reactions relevant to aryl bromides. I'm focusing on factors influencing dehalogenation in these reactions. Simultaneously, I'm identifying protocols for minimizing dehalogenation in similar heterocyclic systems, paying close attention to ligands, bases, temperature, and additives. My goal is to compile a troubleshooting guide.
Expanding Search and Analysis
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Planning Document Structure
I'm now structuring my findings into a user-friendly troubleshooting guide. I'm focusing on a Q&A format, progressing from common issues to complex scenarios. I'm preparing to synthesize data into clear explanations, write detailed protocols, and design visual aids. Tables and diagrams will aid in summarizing quantitative data and key concepts. Citations are being integrated to ensure scientific rigor.
Technical Support Center: Monitoring 5-Bromo-3-methoxyisoquinoline Reactions
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-3-methoxyisoquinoline. As a Senior Application Scientist, my objective is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reaction monitoring by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Introduction: The Critical Role of Reaction Monitoring
This compound is a key heterocyclic building block in medicinal chemistry. The success of its synthesis hinges on accurately monitoring the conversion of starting materials to the desired product while tracking the formation of any impurities. Inadequate monitoring can lead to failed reactions, impure products, and significant delays. TLC offers a rapid, qualitative assessment of the reaction's progress, while HPLC provides quantitative data on purity and conversion. This guide addresses the common challenges encountered when applying these techniques to this specific molecular scaffold.
Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is the first line of defense in reaction monitoring—it's fast, inexpensive, and provides immediate feedback. However, misinterpretation or poor technique can be misleading. Here are solutions to common issues.
Frequently Asked Questions (TLC)
Q1: Why are my spots streaking vertically on the TLC plate?
A: Spot streaking is a common issue that obscures the true separation of components, making Rf (retention factor) calculation impossible. The primary causes are:
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Sample Overloading: Applying too much sample to the baseline is the most frequent error. The stationary phase (silica gel) becomes saturated, and the excess analyte is smeared up the plate during development.
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Inappropriate Solvent Polarity: If the developing solvent is too polar for the compound, it will have a very high affinity for the mobile phase and a low affinity for the stationary phase, causing it to move up the plate in a continuous "streak" rather than a compact spot.
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Sample Insolubility: If the sample is not fully dissolved in the spotting solvent, it will streak from the baseline. Ensure your crude reaction mixture is fully solubilized before spotting.
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Highly Polar or Acidic/Basic Compounds: The isoquinoline nitrogen in your molecule is basic. It can interact strongly and non-ideally with the acidic silanol groups on the silica gel surface, causing tailing or streaking. To counteract this, add a small amount (0.1-1%) of a modifier like triethylamine (TEA) or ammonia to the mobile phase to neutralize the acidic sites on the silica.
Q2: My spots aren't moving from the baseline (Rf ≈ 0). How do I fix this?
A: An Rf value near zero indicates that your compound has a very high affinity for the stationary phase and is not being carried by the mobile phase. The mobile phase is not polar enough.
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Solution: Increase the polarity of your mobile phase. For a typical ethyl acetate/hexane system, this means increasing the proportion of ethyl acetate. For example, if you are using 10% EtOAc in Hexane, try moving to 20% or 30%. The more polar solvent will more effectively compete with the stationary phase for your compound, allowing it to move up the plate.
Q3: My spots are running with the solvent front (Rf ≈ 1). What should I do?
A: An Rf value near one is the opposite problem: the compound has a very low affinity for the stationary phase and is moving almost exclusively with the mobile phase. The mobile phase is too polar.
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Solution: Decrease the polarity of your mobile phase. If you are using 50% Ethyl Acetate in Hexane, try reducing it to 20% or 30%. This will increase the interaction between your compound and the silica gel, slowing its movement and resulting in a lower, more measurable Rf value. The ideal Rf range for good separation is typically between 0.3 and 0.7.
Q4: I can't separate my starting material from my product. How can I improve resolution?
A: Co-elution, where two or more compounds have the same Rf value, is a common challenge.
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Fine-Tune Polarity: The solution often lies in subtle adjustments. If your spots are at Rf 0.5 in 30% EtOAc/Hexane, try 25% or 20%. Small changes can have a significant impact on resolution.
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Change Solvent System: If adjusting polarity doesn't work, change the solvent system entirely. Different solvents have different selectivities based on their ability to engage in hydrogen bonding, dipole-dipole interactions, etc. For instance, switching from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system can dramatically alter the separation profile.
TLC Optimization Workflow
The following diagram illustrates a systematic approach to developing a TLC method for your reaction.
Caption: A decision-making workflow for optimizing TLC conditions.
Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC provides the quantitative data necessary to determine reaction conversion and product purity with high precision. Reverse-phase HPLC (RP-HPLC) is the most common technique for analyzing compounds like this compound.
Frequently Asked Questions (HPLC)
Q1: Why is my main product peak tailing?
A: Peak tailing is a common problem when analyzing basic compounds like isoquinolines on standard silica-based C18 columns.
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Cause - Silanol Interactions: The underlying issue is often secondary interactions between the basic nitrogen atom of your isoquinoline and residual, acidic silanol groups (Si-OH) on the surface of the silica stationary phase. This strong, non-ideal interaction delays a portion of the analyte, causing it to elute slowly and create a "tail."
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Solution 1 - Use a Mobile Phase Modifier: Add a small amount of an acid modifier like trifluoroacetic acid (TFA, 0.1%) or formic acid (0.1%) to your mobile phase (both water and organic solvent). The acid protonates the silanol groups, "masking" them and preventing them from interacting with your basic analyte. It also ensures your analyte is in a single protonated state, leading to sharper peaks.
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Solution 2 - Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated. Ensure you are using a high-quality, end-capped C18 column suitable for basic compounds.
Q2: I am seeing "ghost peaks" in my chromatogram that are not in my sample. Where are they from?
A: Ghost peaks are extraneous peaks that appear in a chromatogram, often during a gradient run, and can be confused with real impurities.
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Cause - Contamination: The most common source is contamination in the mobile phase or carryover from a previous injection. Impurities in your water or organic solvent can accumulate on the column at low organic concentrations and then elute as the organic percentage increases during the gradient.
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Solution 1 - Check Your Solvents: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.
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Solution 2 - Implement a Needle Wash: Ensure your autosampler's needle wash protocol is effective. Use a strong solvent (like acetonitrile/isopropanol) in the wash vial to clean the needle between injections.
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Solution 3 - Run a Blank Gradient: To diagnose the issue, run a blank gradient (injecting only mobile phase or your sample solvent). If the ghost peaks appear, the source is your HPLC system or solvents, not your sample.
Q3: My retention times are drifting from one run to the next. What is causing this instability?
A: Consistent retention times are critical for reliable peak identification. Drifting times suggest a change in the chromatographic conditions.
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Cause - Column Temperature: The column temperature is a critical parameter. Even small fluctuations in ambient lab temperature can cause retention times to shift.
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Solution: Always use a thermostatted column compartment to maintain a constant temperature (e.g., 30 or 40 °C). This provides a stable environment and ensures reproducibility.
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Cause - Mobile Phase Composition: If your mobile phase is prepared by mixing solvents from different bottles, slight variations in the mixture can occur. Additionally, volatile solvents can evaporate over time, changing the composition.
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Solution: Use an HPLC system with a quaternary pump that mixes solvents online for the highest precision. If preparing mobile phases manually, do so carefully and make fresh batches daily.
HPLC Troubleshooting Summary
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interaction of basic analyte with acidic silica. | Add 0.1% TFA or Formic Acid to the mobile phase; use an end-capped column. |
| Poor Resolution | Inadequate separation between analyte peaks. | Optimize the gradient slope (make it shallower); change organic solvent (e.g., Acetonitrile to Methanol); try a different column chemistry (e.g., Phenyl-Hexyl). |
| Ghost Peaks | Contamination in mobile phase or system carryover. | Run a blank gradient to diagnose; use fresh HPLC-grade solvents; implement a robust needle wash. |
| Drifting Retention Times | Fluctuating column temperature; changing mobile phase composition. | Use a thermostatted column compartment; prepare fresh mobile phase daily or use online mixing. |
| High Backpressure | Blockage in the system (e.g., column frit, guard column). | Replace the guard column; filter all samples and mobile phases; reverse-flush the column (follow manufacturer's instructions). |
Part 3: Experimental Protocols
These protocols provide a starting point for your analysis. They should be optimized for your specific reaction conditions.
Protocol 1: TLC Monitoring of this compound Synthesis
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Preparation:
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Obtain a silica gel 60 F254 TLC plate.
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Prepare a developing chamber with a filter paper wick. Add the mobile phase (e.g., 30% Ethyl Acetate in Hexane) to a depth of ~0.5 cm, cover, and let it equilibrate for 10-15 minutes.
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Prepare a spotting solution of your crude reaction mixture by dissolving a small amount in a volatile solvent like ethyl acetate or dichloromethane.
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Spotting:
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Using a capillary tube, carefully spot your starting material, the reaction mixture, and a co-spot (starting material and reaction mixture on the same spot) on the baseline of the TLC plate. Keep spots small and compact.
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Development:
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Place the TLC plate in the equilibrated chamber and cover it.
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Allow the solvent front to travel up the plate until it is about 1 cm from the top.
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Remove the plate and immediately mark the solvent front with a pencil.
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Visualization:
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Allow the plate to dry completely.
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Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like isoquinolines should be clearly visible. Circle the spots with a pencil.
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Optional: Place the plate in an iodine chamber for further visualization if needed.
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Interpretation:
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Compare the spot(s) in the reaction mixture lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. The co-spot helps confirm the identity of the starting material in the reaction lane.
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Protocol 2: RP-HPLC Method for Purity Analysis
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System Preparation:
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Column: C18, 250 x 4.6 mm, 5 µm particle size (or similar).
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Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
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Mobile Phase B: 0.1% Acetonitrile (HPLC Grade).
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Column Temperature: 30 °C.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Sample Preparation:
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Accurately prepare a stock solution of your crude or purified material in a suitable solvent (e.g., Acetonitrile) at approximately 1 mg/mL.
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Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging the column.
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Gradient Method:
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This is a starting point gradient and should be optimized.
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0-2 min: 10% B
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2-15 min: Gradient from 10% B to 90% B
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15-17 min: Hold at 90% B
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17-18 min: Return to 10% B
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18-22 min: Re-equilibrate at 10% B
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Analysis:
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Inject 5-10 µL of your filtered sample.
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Integrate the peaks in the resulting chromatogram. The purity of your compound can be calculated based on the area percent of the main peak relative to the total area of all peaks.
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HPLC Troubleshooting Workflow
Caption: A systematic workflow for diagnosing common HPLC issues.
References
- Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. [Link]
- Kirchner, J. G. (1978).
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Dolan, J. W. (2016). Peak Tailing and Resolution. LCGC North America, 34(5), 330-337. [Link]
- Waters Corporation. (2012). A Primer on Basic Compounds. [Link]
- Dolan, J. W. (2006). Where Do Ghost Peaks Come From? LCGC North America, 24(10), 1074-1080. [Link]
- Dolan, J. W. (2013). Temperature and Retention. LCGC North America, 31(5), 362-368. [Link]
Impact of base and solvent on 5-Bromo-3-methoxyisoquinoline reactivity
Initiating Reactivity Studies
I'm now starting with Google searches to pinpoint reactivity data for 5-bromo-3-methoxyisoquinoline. My focus is understanding how various bases and solvents affect its behavior in reactions like Suzuki and Buchwald couplings. It's a broad search, but the aim is to get some data.
Developing Experimental Protocols
I'm now diving deeper, going beyond initial Google searches. I'm focusing on analyzing the search results to craft a question-and-answer format for troubleshooting, explaining the chemical principles behind potential issues. I’m also seeking peer-reviewed articles and methodology guides to back up claims and quantify yields for comparative tables. Additionally, I'm working on step-by-step protocols and reaction mechanisms.
Outlining Reaction Mechanisms
I'm now starting with a detailed Google search to understand this compound's reactivity, especially in Suzuki, Buchwald-Hartwig, and Sonogashira couplings. I'm focusing on how different bases and solvents affect these reactions. The goal is to identify common experimental challenges and optimization strategies, organizing them in a Q&A format, and explaining the chemical principles involved. I'm also finding peer-reviewed articles to back up my explanations.
Identifying byproducts in 5-Bromo-3-methoxyisoquinoline synthesis by LC-MS
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers encountering unexpected byproducts during the synthesis of 5-Bromo-3-methoxyisoquinoline, with a focus on identification using Liquid Chromatography-Mass Spectrometry (LC-MS).
I. Understanding the Synthesis and Potential Byproducts
The synthesis of this compound is a multi-step process that can be susceptible to the formation of various impurities. A common synthetic route involves the cyclization of a suitably substituted phenethylamine precursor, followed by bromination and methoxylation. Understanding the reaction mechanisms at each stage is critical for anticipating and identifying potential byproducts.
A key step often involves a Bischler-Napieralski or Pictet-Spengler type reaction to form the isoquinoline core. Subsequent bromination, typically using an electrophilic bromine source like N-Bromosuccinimide (NBS), and methoxylation, often via nucleophilic substitution, introduce further possibilities for side reactions.
II. Troubleshooting Guide: LC-MS Analysis
This section addresses common issues encountered during the LC-MS analysis of your this compound reaction mixture.
FAQ 1: I see multiple peaks in my LC chromatogram besides my product. How do I begin to identify them?
Answer:
A systematic approach is crucial for identifying unknown peaks in your chromatogram. The combination of retention time (RT) from the liquid chromatography (LC) and the mass-to-charge ratio (m/z) from the mass spectrometer (MS) provides a unique fingerprint for each compound.
Step-by-Step Identification Workflow:
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Analyze the Mass Spectra of Each Peak:
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Expected Product: First, confirm the presence of your target compound, this compound. It should have a characteristic isotopic pattern due to the presence of bromine (approximately equal intensity for M and M+2 isotopes). The expected [M+H]⁺ m/z will be around 239.98 and 241.98.
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Unknown Peaks: For each additional peak, carefully examine its mass spectrum. Look for the molecular ion ([M+H]⁺ or [M-H]⁻) and any characteristic isotopic patterns.
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Propose Potential Structures based on m/z:
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Compare the m/z of the unknown peaks to the masses of potential byproducts. Consider the masses of starting materials, intermediates, and products of common side reactions. A table of potential byproducts and their expected m/z values is provided below.
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Utilize Fragmentation Data (MS/MS):
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If your LC-MS system has MS/MS capability (e.g., a Q-TOF or ion trap), obtaining fragmentation data for your unknown peaks is highly informative. The fragmentation pattern can reveal structural motifs and help to confirm or rule out proposed structures. For example, the loss of a methyl group (-15 Da) or a methoxy group (-31 Da) is a common fragmentation pathway for methoxylated compounds.
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Logical Workflow for Peak Identification
Caption: A stepwise process for identifying unknown peaks in an LC-MS chromatogram.
FAQ 2: My mass spectrum shows a pair of peaks with equal intensity separated by 2 Da, but it's not my product. What could this be?
Answer:
The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio) is a powerful diagnostic tool. If you observe this pattern in a peak that is not your desired product, it indicates the presence of a bromine-containing byproduct.
Common Brominated Byproducts:
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Dibrominated Product: The addition of two bromine atoms to the isoquinoline ring is a common side reaction, especially if an excess of the brominating agent is used or if reaction conditions are not carefully controlled. The [M+H]⁺ for a dibromo-3-methoxyisoquinoline would show a characteristic 1:2:1 isotopic pattern for M, M+2, and M+4, with the most abundant peaks around m/z 317.9, 319.9, and 321.9.
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Isomeric Monobrominated Products: Bromination can potentially occur at other positions on the isoquinoline ring, leading to isomers of your target compound. While these will have the same m/z as your product, they will likely have different retention times in the LC. Their fragmentation patterns in MS/MS might also show subtle differences.
Table 1: Common Byproducts in this compound Synthesis
| Potential Byproduct | Plausible Cause | Expected [M+H]⁺ (m/z) | Key Isotopic Signature |
| 3-Methoxyisoquinoline | Incomplete Bromination | 160.08 | N/A |
| 5,X-Dibromo-3-methoxyisoquinoline | Over-bromination | 317.9, 319.9, 321.9 | 1:2:1 (Br₂) pattern |
| 5-Bromo-isoquinolin-3-ol | Incomplete Methoxylation | 225.97, 227.97 | 1:1 (Br) pattern |
| Isomers of this compound | Non-selective bromination | 239.98, 241.98 | 1:1 (Br) pattern |
FAQ 3: I'm seeing a peak with an m/z that corresponds to my starting material. How can I confirm this and what does it imply?
Answer:
Detecting starting materials in your final reaction mixture is a clear indication of an incomplete reaction.
Confirmation and Implication:
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Confirmation: The most reliable way to confirm the identity of this peak is to inject a standard of your starting material into the LC-MS and compare its retention time and mass spectrum to the peak in your reaction mixture. They should be identical.
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Implication: An incomplete reaction can be due to several factors:
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Insufficient reaction time or temperature: The reaction may not have been allowed to proceed to completion.
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Stoichiometry of reagents: An incorrect ratio of reactants can lead to unconsumed starting material.
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Catalyst deactivation: If a catalyst is used, it may have lost its activity.
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Poor quality of reagents: Degradation of reagents can lead to lower reactivity.
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Troubleshooting Incomplete Reactions
Caption: A decision tree for addressing incomplete chemical reactions.
III. Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
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Quench the Reaction: Ensure your reaction is stopped appropriately. This may involve cooling the reaction mixture or adding a quenching agent.
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Dilute the Sample: Take a small aliquot (e.g., 10-20 µL) of the crude reaction mixture and dilute it significantly with a suitable solvent (e.g., acetonitrile or methanol). A dilution factor of 1000x or greater is often a good starting point to avoid saturating the detector and contaminating the instrument.
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Filter the Sample: Use a 0.22 µm syringe filter to remove any particulate matter before injecting the sample into the LC-MS system. This is a critical step to prevent clogging of the LC column and tubing.
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Blank Injection: Before running your sample, inject a blank (the same solvent used for dilution) to ensure there is no carryover from previous analyses.
IV. References
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General Principles of LC-MS: "Liquid Chromatography-Mass Spectrometry: An Introduction" - This text provides a foundational understanding of the principles and applications of LC-MS. (A general reference, specific book titles may vary).
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Mass Spectrometry of Organic Compounds: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Isoquinoline Synthesis: For examples of isoquinoline synthesis and potential side reactions, consult relevant articles in organic chemistry journals such as the Journal of Organic Chemistry or Organic Letters. A search on platforms like Scopus or Web of Science for "isoquinoline synthesis" will yield numerous examples.
Strategies to improve regioselectivity in reactions of 5-Bromo-3-methoxyisoquinoline
Welcome to the technical support center for reactions involving 5-Bromo-3-methoxyisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective functionalization of this versatile heterocyclic building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental challenges, grounded in established chemical principles and supported by authoritative literature.
Troubleshooting Guide: Navigating Regioselectivity
This section addresses common issues encountered during the chemical modification of this compound, providing explanations and actionable solutions to improve reaction outcomes.
Question 1: My Suzuki-Miyaura reaction on this compound is yielding a mixture of C5 and C8-coupled products. How can I enhance selectivity for the C5 position?
Answer: This is a frequent challenge stemming from the subtle interplay of electronic and steric effects within the isoquinoline core. The C5 and C8 positions are both activated towards electrophilic attack, but their relative reactivity can be modulated. To favor C5 coupling, consider the following strategies:
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Ligand Selection: The choice of phosphine ligand on your palladium catalyst is critical. Bulky, electron-rich ligands can sterically hinder approach to the more sterically encumbered C8 position, which is flanked by the isoquinoline nitrogen's lone pair and the benzene ring fusion. This makes the C5 position more accessible for the catalytic complex.
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Catalyst System Optimization: The selection of the palladium catalyst is crucial for the success of the reaction. While many palladium sources can be effective, their interaction with the chosen ligand dictates the steric and electronic environment of the active catalytic species.
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Solvent and Base Combination: The reaction medium can influence the catalyst's efficacy and selectivity. A less polar solvent may enhance the steric differentiation between C5 and C8. The choice of base is also important; a bulkier base can further contribute to steric hindrance around the C8 position.
Experimental Protocol: Enhancing C5 Selectivity in Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).
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Catalyst/Ligand Addition: In a separate vial, pre-mix a palladium source (e.g., Pd(OAc)₂, 2 mol%) with a bulky phosphine ligand (e.g., SPhos, 4 mol%).
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Solvent Addition: Add a degassed, anhydrous solvent like toluene or 1,4-dioxane to the Schlenk flask.
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Reaction Execution: Add the catalyst/ligand mixture to the flask, seal, and heat to the desired temperature (typically 80-110 °C) under an inert atmosphere (Argon or Nitrogen). Monitor the reaction progress by TLC or LC-MS.
Table 1: Ligand Effects on C5/C8 Selectivity in Suzuki-Miyaura Coupling
| Ligand | Typical Steric Bulk | Expected C5 Selectivity | Rationale |
| PPh₃ | Moderate | Moderate | Less effective at differentiating C5 and C8. |
| SPhos | High | High | Increased steric hindrance disfavors C8 coupling. |
| XPhos | High | High | Similar to SPhos, promotes C5 selectivity. |
Question 2: I am attempting a Buchwald-Hartwig amination and observing significant debromination of my this compound starting material. What are the likely causes and how can I prevent this?
Answer: Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions, often arising from competing β-hydride elimination from the organopalladium intermediate or protonolysis of the arylpalladium species. To minimize this, consider the following adjustments:
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Ligand Choice: The use of strongly electron-donating and sterically bulky ligands can stabilize the Pd(II) intermediate, accelerating the rate of reductive elimination to form the desired C-N bond over competing decomposition pathways. Ligands like Josiphos or those from the Buchwald series are often effective.
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Base Selection: A weaker base, such as Cs₂CO₃ or K₃PO₄, can be less prone to promoting side reactions compared to stronger bases like NaOt-Bu or LHMDS. The choice of base is a critical parameter to optimize.
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Temperature Control: Lowering the reaction temperature can often suppress side reactions, which typically have a higher activation energy than the desired productive coupling.
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Reaction Time: Prolonged reaction times can lead to catalyst decomposition and an increase in side products. Monitor the reaction closely and quench it upon completion.
Workflow for Troubleshooting Debromination
Caption: Troubleshooting workflow for debromination in Buchwald-Hartwig amination.
Question 3: My attempt at a metal-halogen exchange at the C5 position using n-butyllithium resulted in a complex mixture, with evidence of reaction at the methoxy group. How can I achieve selective C5 lithiation?
Answer: This issue arises from the directing effect of the methoxy group at C3, which can promote ortho-lithiation at the C4 position, and the inherent reactivity of the isoquinoline ring. To achieve selective metal-halogen exchange at C5, you need to employ conditions that favor this kinetic process over competing deprotonations.
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Low Temperature: Performing the reaction at very low temperatures (e.g., -78 °C to -100 °C) is crucial. At these temperatures, the rate of metal-halogen exchange is significantly faster than proton abstraction.
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Choice of Organolithium Reagent: Using a bulkier organolithium reagent like sec-butyllithium or tert-butyllithium can disfavor proton abstraction at the sterically hindered C4 position.
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Reaction Time: The lithiated intermediate can be unstable. It is best to generate the organolithium species and trap it with an electrophile in situ after a short generation time.
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Alternative Reagents: Consider using a Grignard reagent for the exchange (e.g., i-PrMgCl·LiCl) which can be less aggressive and offer better chemoselectivity.
Experimental Protocol: Selective C5 Lithiation and Trapping
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Setup: Under an inert atmosphere, dissolve this compound in anhydrous THF and cool to -78 °C.
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Lithiation: Slowly add n-butyllithium (1.1 equiv.) and stir for 15-30 minutes.
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Trapping: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) and allow the reaction to slowly warm to room temperature.
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Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl and proceed with standard extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental electronic and steric factors governing regioselectivity in reactions of this compound?
A1: The regioselectivity is primarily governed by a combination of factors:
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Electronic Effects: The isoquinoline nitrogen atom is electron-withdrawing, making the pyridine ring electron-deficient and susceptible to nucleophilic attack, particularly at C1. The methoxy group at C3 is an electron-donating group, which can influence the electron density of the entire ring system.
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Steric Hindrance: The C8 position is sterically more hindered than the C5 position due to its proximity to the fused benzene ring and the nitrogen atom. This steric bulk can be exploited to favor reactions at C5.
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Directing Group Effects: The methoxy group at C3 can act as a directing group in certain reactions, such as ortho-lithiation, promoting reaction at the adjacent C4 position.
Q2: Can I use directing groups to achieve functionalization at other positions, such as C4 or C6?
A2: Yes, directing group strategies are powerful tools for achieving C-H functionalization at otherwise unreactive positions. For this compound:
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C4-Functionalization: As mentioned, the methoxy group can direct lithiation to the C4 position. This lithiated intermediate can then be trapped with various electrophiles.
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C6-Functionalization: Introducing a directing group at a suitable position could facilitate C-H activation at C6. For instance, a removable directing group at C5 could potentially direct a transition-metal-catalyzed C-H functionalization to the C6 position.
Decision Tree for Regioselective Functionalization
Caption: Decision tree for selecting a strategy based on the desired position of functionalization.
Q3: Are there any general recommendations for catalyst and ligand screening for cross-coupling reactions with this substrate?
A3: A systematic approach to screening is highly recommended.
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Start with a Standard: Begin with a well-established catalyst system, for example, Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a common ligand like XPhos.
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Vary the Ligand: Screen a panel of ligands with varying steric and electronic properties. Include both monodentate and bidentate phosphine ligands, as well as N-heterocyclic carbene (NHC) ligands.
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Optimize the Base and Solvent: For each promising ligand, screen a few different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu) and solvents (e.g., toluene, dioxane, DMF).
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Temperature and Concentration: Once a good combination is found, fine-tune the temperature and concentration to maximize yield and selectivity.
This systematic approach will help you efficiently identify the optimal conditions for your specific transformation.
References
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central. (URL: [Link])
- Isoquinoline synthesis - Organic Chemistry Portal. (URL: [Link])
- Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annul
- Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applic
- Synthesis of Isoquinolines via Rh(III)
- Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilyl
- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermedi
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (URL: [Link])
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL: [Link])
- Metal–halogen exchange - Wikipedia. (URL: [Link])
- Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling - PMC. (URL: [Link])
- Directed ortho metal
- A Versatile Synthesis of Substituted Isoquinolines - Andrew G Myers Research Group - Harvard University. (URL: [Link])
- Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC - PubMed Central - NIH. (URL: [Link])
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
- Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophan. (URL: [Link])
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (URL: [Link])
- Mechanism of aromatic lithiation reactions--Importance of steric factors. (URL: [Link])
- Cross-coupling reaction - Wikipedia. (URL: [Link])
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - ResearchG
- Directed (ortho)
- Directed ortho Metalation (DOM) - Organic Chemistry Portal. (URL: [Link])
- The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions - PMC - NIH. (URL: [Link])
- The role of aryne distortions, steric effects, and charges in regioselectivities of aryne reactions - PubMed. (URL: [Link])
- Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC - NIH. (URL: [Link])
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH. (URL: [Link])
- Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - NIH. (URL: [Link])
- Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams - Journal of Student Scholarhip - TCNJ. (URL: [Link])
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (URL: [Link])
- organic chemistry - Why do halogen-metal exchanges happen?. (URL: [Link])
- Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - MDPI. (URL: [Link])
- Synthesis of the C8-deoxyguanosine adduct of the food mutagen IQ - PubMed. (URL: [Link])
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. (URL: [Link])
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (URL: [Link])
- Lateral Lithiation Reactions Promoted by Heteroatomic Substituents - ResearchG
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchG
- Suzuki–Miyaura cross-coupling optimization enabled by autom
Minimizing homocoupling of boronic acids in Suzuki reactions of 5-Bromo-3-methoxyisoquinoline
Beginning Investigations into Boronic Acid
I'm starting a deep dive into minimizing boronic acid homocoupling in Suzuki reactions, specifically focusing on 5-Bromo-3-methoxyisoquinoline. My initial plan involves extensive Google searches to gather relevant literature and identify key strategies for minimizing this undesirable side reaction. I'll be looking into various reaction conditions and catalysts.
Structuring Search Results and Guide
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Initiating Data Collection and Organization
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Column chromatography techniques for purifying 5-Bromo-3-methoxyisoquinoline derivatives
Initiating Data Collection
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Structuring the Knowledge Base
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Refining Information Gathering
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Addressing catalyst poisoning in 5-Bromo-3-methoxyisoquinoline reactions
Initiating Data Collection
I'm starting with broad Google searches to collect information on catalyst poisoning in reactions involving 5-Bromo-3-methoxyisoquinoline. I'm focusing on palladium catalysts, common poisons, and mitigation strategies. This initial phase aims to build a solid foundation of authoritative knowledge.
Structuring Technical Content
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Defining Project Scope
My approach will start with comprehensive searches targeting catalyst poisoning with this compound, focusing on palladium. I will then analyze search results for deactivation mechanisms and scientifically valid fixes. I'm now outlining a Q&A format, explaining troubleshooting steps and their rationale using citations and Graphviz diagrams to illustrate workflows. The goal is to provide experimental protocols.
Work-up procedures for quenching 5-Bromo-3-methoxyisoquinoline reactions
Starting Research on Compound
I'm initiating my investigation by diving deep into the chemical behavior of 5-bromo-3-methoxyisoquinoline. My focus is now on Google searches to understand its properties, typical reactions, and effective work-up methods.
Gathering Reaction Information
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Analyzing Reaction Workflow
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Validation & Comparative
5-Bromo-3-methoxyisoquinoline vs 5-Chloro-3-methoxyisoquinoline reactivity.
Initiating Data Collection
I'm now diving deep into Google, aiming to build a solid foundation of experimental data. I'm focusing specifically on established protocols comparing the reactivity of 5-Bromo-3-methoxyisoquinoline and 5-Chloro-3-methoxyisoquinoline. My search terms are very specific, and I'm looking for established methods.
Planning Further Research Steps
I'm now outlining the next steps, including in-depth Google searches to gather experimental data. My focus is on cross-coupling reactions such as Suzuki and Buchwald-Hartwig, and nucleophilic aromatic substitution reactions involving this compound and 5-Chloro-3-methoxyisoquinoline. I'll analyze the results for reaction condition variations, and potential side products.
Structuring the Analysis Guide
I'm now starting to organize the guide. I'll begin with a comprehensive Google dive into comparative data on the target isoquinolines, focusing on cross-coupling and nucleophilic aromatic substitution reactions. I will then perform a detailed analysis, looking at reaction conditions, yields, and side products related to bromine versus chlorine substituents. The final guide will include a detailed introduction, comparative analysis, mechanisms, tables, protocols, and a full references section with verifiable URLs.
A Senior Application Scientist's Guide to Palladium Catalyst Selection for 5-Bromo-3-methoxyisoquinoline Coupling Reactions
In the landscape of modern medicinal chemistry and materials science, the isoquinoline scaffold remains a cornerstone for the development of novel therapeutics and functional materials. Among its derivatives, 5-Bromo-3-methoxyisoquinoline serves as a versatile building block, offering a strategic handle for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system is paramount, directly influencing reaction efficiency, yield, and scalability. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound, grounded in experimental evidence and mechanistic understanding.
The Strategic Importance of Catalyst Selection
The electronic properties of the this compound substrate, specifically the electron-donating nature of the methoxy group and the electron-withdrawing character of the nitrogen atom within the isoquinoline ring, present a unique challenge for catalyst selection. The ideal catalyst must facilitate oxidative addition to the relatively electron-rich C-Br bond while promoting efficient reductive elimination to afford the desired product in high yield. This guide will dissect the performance of several widely used palladium catalyst systems to inform your selection process.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerhouse for the formation of C(sp²)-C(sp²) bonds. The choice of palladium precursor and, critically, the ancillary ligand dictates the success of this transformation with this compound.
Catalyst Performance Comparison
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Key Observations |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 75-85 | A classic, reliable choice, though higher catalyst loadings may be required. Prone to phosphine oxidation. |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 90 | 90-95 | The dppf ligand's wide bite angle and electron-rich nature enhance catalytic activity and stability. |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | t-BuOH | 100 | >95 | Buchwald's generation of bulky, electron-rich phosphine ligands often provides superior results, especially for challenging substrates. |
Expert Insight: While Pd(PPh₃)₄ is a workhorse, its performance can be substrate-dependent. For this compound, the enhanced stability and activity of PdCl₂(dppf) often justify its use. For particularly challenging couplings or when aiming for very low catalyst loadings, the Pd(OAc)₂/XPhos system, while more expensive, consistently delivers near-quantitative yields. The choice of base is also critical; weaker bases like carbonates are often sufficient, but stronger, non-nucleophilic bases like K₃PO₄ can accelerate the transmetalation step.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add PdCl₂(dppf) (0.02 mmol, 2 mol%).
-
Add dioxane (5 mL) and water (1 mL).
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The selection of the appropriate palladium catalyst and ligand is crucial for achieving high efficiency in the amination of this compound.
Catalyst Performance Comparison
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Key Observations |
| Pd₂(dba)₃ / BINAP | BINAP | NaOt-Bu | Toluene | 100 | 80-90 | A well-established system, but can be sensitive to steric hindrance on the amine coupling partner. |
| Pd(OAc)₂ / RuPhos | RuPhos | K₂CO₃ | Dioxane | 110 | >95 | The RuPhos ligand often provides excellent results for a broad range of amines with heteroaryl halides. |
| BrettPhos Pd G3 | BrettPhos | LHMDS | THF | 80 | >98 | Pre-catalysts like the G3 palladacycles offer high activity and stability, allowing for lower catalyst loadings and milder conditions. |
Expert Insight: For general aminations, the Pd(OAc)₂/RuPhos system offers a good balance of reactivity and substrate scope. However, for challenging couplings, or when working with primary amines prone to side reactions, the use of a more advanced pre-catalyst like BrettPhos Pd G3 is highly recommended. The strong, non-nucleophilic base NaOt-Bu is a common choice, but other bases like LHMDS or K₂CO₃ can be effective depending on the specific amine and ligand used.
Mechanistic Considerations: The Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Representative Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
In a glovebox, charge a vial with Pd(OAc)₂ (0.01 mmol, 1 mol%) and RuPhos (0.015 mmol, 1.5 mol%).
-
Add this compound (1.0 mmol), morpholine (1.2 mmol), and K₂CO₃ (1.4 mmol).
-
Add dioxane (2 mL) and seal the vial.
-
Remove the vial from the glovebox and heat at 110 °C for 12-18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes. This reaction typically employs a dual-catalyst system of palladium and copper.
Catalyst Performance Comparison
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Key Observations |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 60 | 85-95 | The classical conditions are often effective, but can be prone to Glaser coupling side products. |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 80 | >95 | A more robust palladium source, often providing higher yields and cleaner reactions. |
| Copper-Free Conditions | None | Pyrrolidine | Acetonitrile | 80 | 80-90 | Avoids the use of copper, which can be beneficial for sensitive substrates, but may require higher catalyst loadings. |
Expert Insight: For most applications, the PdCl₂(PPh₃)₂/CuI system provides a reliable and high-yielding route to the desired alkynyl isoquinoline. The choice of amine base is crucial, as it acts as both a base and a solvent. Triethylamine is common, but more hindered amines like diisopropylethylamine can sometimes suppress side reactions. Copper-free conditions are a valuable alternative when copper sensitivity is a concern, though optimization of the base and solvent may be necessary.
Mechanistic Considerations: The Sonogashira Coupling Catalytic Cycle
SAR studies of 5-Bromo-3-methoxyisoquinoline analogs in drug discovery.
Initiating the Data Search
I'm now starting a thorough search to collect relevant data on the SAR studies of 5-Bromo-3-methoxyisoquinoline analogs. My focus is on their synthesis, biological activities, and observed structure-activity relationships, which will serve as the foundation for the analysis.
Defining SAR Study Scope
I'm expanding my data collection to include specific analogs and focus on how different modifications impact potency and selectivity. Concurrently, I'm identifying experimental protocols for both synthesis and biological assays. I'm now structuring the guide to introduce the scaffold, followed by SAR studies, tabular comparisons, and Graphviz diagrams, with a substantial section dedicated to detailed experimental protocols.
Establishing Key Data Points
My search is in full swing, gathering detailed SAR data on this compound analogs. I'm prioritizing synthesis methods, biological activities, and identified enzyme/receptor targets. I'm compiling experimental protocols to ensure the guide has detailed, step-by-step instructions. Also, I'm focusing on analogs and their varied activity.
Spectroscopic analysis to confirm the structure of 5-Bromo-3-methoxyisoquinoline products
This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required for the unambiguous structural confirmation of 5-Bromo-3-methoxyisoquinoline, a key intermediate in the synthesis of various biologically active compounds. We will delve into the practical and theoretical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering a comparative analysis against potential isomeric impurities and starting materials.
The Critical Importance of Structural Verification
In drug discovery and development, the absolute certainty of a molecule's structure is paramount. Any ambiguity can lead to misinterpreted biological data, wasted resources, and potential safety concerns. For a molecule like this compound, which serves as a scaffold for more complex targets, rigorous spectroscopic analysis is not just a quality control step; it is the foundation upon which all subsequent research is built. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity of their synthetic intermediates.
Experimental Workflow: A Self-Validating Approach
Our experimental design is centered around a multi-pronged spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system that leaves no room for ambiguity.
Figure 1: A typical workflow for the synthesis and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: Mapping the Proton Environment
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm, which is unlikely to interfere with the aromatic signals of our target molecule.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Parameters: Acquire the spectrum on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Interpretation and Comparative Analysis:
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methoxy group. The key to confirmation lies in the chemical shifts (δ) and coupling constants (J).
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-1 | ~9.0 | s | - |
| H-4 | ~7.5 | s | - |
| H-6 | ~7.8 | d | ~8.0 |
| H-7 | ~7.4 | t | ~8.0 |
| H-8 | ~7.9 | d | ~8.0 |
| OCH₃ | ~4.0 | s | - |
Table 1: Predicted ¹H NMR data for this compound in CDCl₃.
Causality Behind a Key Choice: The use of a high-field NMR spectrometer (≥400 MHz) is a critical choice. In the aromatic region of isoquinolines, proton signals are often close together. A lower field instrument might not provide sufficient resolution to distinguish between the doublet for H-6 and the doublet for H-8, or to clearly resolve the triplet for H-7, leading to potential misinterpretation.
Comparison with a Potential Isomer: 7-Bromo-3-methoxyisoquinoline
A common isomeric impurity could be 7-Bromo-3-methoxyisoquinoline. Its ¹H NMR spectrum would be significantly different, particularly in the aromatic region. The coupling patterns would change dramatically due to the different positions of the protons relative to the bromine atom. For instance, the characteristic triplet for H-7 in our target molecule would be absent, replaced by a different set of splitting patterns.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Parameters: Acquire the spectrum on the same spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a relaxation delay are necessary to ensure the quantitative accuracy of the signals, especially for quaternary carbons.
Data Interpretation:
The ¹³C NMR spectrum will provide information on the number of unique carbon environments.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-1 | ~150 |
| C-3 | ~160 |
| C-4 | ~105 |
| C-4a | ~130 |
| C-5 | ~120 |
| C-6 | ~135 |
| C-7 | ~128 |
| C-8 | ~125 |
| C-8a | ~140 |
| OCH₃ | ~55 |
Table 2: Predicted ¹³C NMR data for this compound in CDCl₃.
Mass Spectrometry (MS): Unveiling the Molecular Weight
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of the synthesized product.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Analysis: Analyze the sample using a time-of-flight (TOF) or Orbitrap mass analyzer to obtain high-resolution data.
Data Interpretation:
The key is to observe the isotopic pattern characteristic of a bromine-containing compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. Therefore, the mass spectrum should show two peaks of nearly equal intensity for the molecular ion, separated by 2 Da.
-
Expected [M+H]⁺ for C₁₀H₈⁷⁹BrNO: 239.9862
-
Expected [M+H]⁺ for C₁₀H₈⁸¹BrNO: 241.9841
The observation of this isotopic cluster with high mass accuracy (typically < 5 ppm error) provides definitive evidence for the presence of one bromine atom and confirms the elemental formula.
Figure 2: Workflow for High-Resolution Mass Spectrometry analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
While less specific than NMR or MS for complete structure elucidation, IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.
-
Data Acquisition: Obtain the spectrum using a standard FTIR spectrometer.
Data Interpretation:
The IR spectrum will show characteristic absorption bands.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic, OCH₃) | 2950-2850 |
| C=N (isoquinoline) | ~1620 |
| C=C (aromatic) | ~1580, 1470 |
| C-O (ether) | ~1250 |
| C-Br | ~600 |
Table 3: Expected IR absorption bands for this compound.
The presence of these bands, particularly the C-O ether stretch and the aromatic C=C and C=N stretches, provides corroborating evidence for the proposed structure. The absence of, for example, a broad O-H stretch around 3300 cm⁻¹ would confirm the absence of any hydrolyzed starting material or byproducts.
Conclusion: A Triad of Confidence
The structural confirmation of this compound relies on the synergistic interpretation of data from ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy. Each technique provides a layer of evidence, and together they create an unshakeable foundation for the molecule's identity. By following the detailed protocols and comparative analyses outlined in this guide, researchers can proceed with confidence, knowing that the structural integrity of their key intermediate is assured.
References
- Title: ¹H and ¹³C NMR Spectroscopy Source: LibreTexts Chemistry URL:[Link]
- Title: Introduction to Mass Spectrometry Source: Khan Academy URL:[Link]
- Title: Infrared Spectroscopy Source: LibreTexts Chemistry URL:[Link]
Comparing the efficacy of different ligands in 5-Bromo-3-methoxyisoquinoline amination
Beginning Research Phase
I am starting my investigation with a comprehensive search on the Buchwald-Hartwig amination of 5-bromo-3-methoxyisoquinoline. I'm prioritizing the identification of successful ligands. I am aiming to catalog diverse examples from published literature.
Analyzing Relevant Literature
I am now delving into the literature, specifically focusing on the mechanisms and ligand roles in Buchwald-Hartwig amination. I'm also examining the common challenges with heteroaromatic halides. Afterwards, I will structure the findings into a guide, beginning with an introduction about the importance of 5-amino-3-methoxy isoquinoline derivatives in medicinal chemistry and will discuss ligand selection.
Initiating Detailed Search
I'm now starting a more detailed literature search into the Buchwald-Hartwig amination of this compound. I'll focus on successful ligands, reaction conditions, and yields. I will also seek out relevant reviews and literature on the reaction's mechanism, ligand roles, and typical issues with heteroaromatic halides. I plan to use this information to structure a comprehensive guide, encompassing the importance of these compounds in medicinal chemistry and a focus on ligand selection. I'll include diagrams to show the catalytic cycle and the workflow.
Alternative synthetic routes to molecules made from 5-Bromo-3-methoxyisoquinoline
Beginning The Search
I've started with comprehensive Google searches, focusing on finding synthetic routes to molecules derived from 5-Bromo-3-methoxyisoquinoline. I'm prioritizing peer-reviewed journals, patents, and chemical databases to gather initial information.
Gathering More Data
I'm now diving deeper into the literature. I'm actively searching for specific examples that detail the synthesis of molecules from this starting material, noting reaction conditions, yields, and spectroscopic data. I'm also looking for comparative reviews of different synthetic strategies. My next step is to acquire detailed experimental protocols for the most promising alternative routes. Finally, I'll be investigating the mechanisms of key reactions, such as Suzuki couplings.
Deepening the Investigation
I'm expanding my literature search to include reaction mechanisms. I'm focusing on Suzuki, Buchwald-Hartwig, Sonogashira couplings, cyclizations, and functional group interconversions. My aim is to locate detailed protocols and mechanistic insights for the most promising synthesis routes, which will inform the structure of the guide I'm developing. I'll begin to organize the data into an overview.
Benchmarking the yield of 5-Bromo-3-methoxyisoquinoline reactions against literature
Initiating Synthesis Research
I've started a deep dive into the literature, seeking proven methods to synthesize 5-Bromo-3-methoxyisoquinoline. My focus is on reaction conditions, catalysts, starting materials and reported yields. I'm keen to find reliable routes.
Outlining Replication Experiments
I'm now prioritizing the synthesis methods based on feasibility and reagent availability. I'll craft a rigorous experimental plan to reproduce the most promising routes in the lab. My plan includes meticulous documentation and yield calculations. I am then planning to organize a structured comparison guide to present the results.
Formulating Experimental Protocols
I'm now fully immersed in developing detailed protocols. I'm focusing on synthesizing this compound through various routes. I will meticulously document reactants and the purity of products. I'm prioritizing yield calculations and comparing results to the literature. I'll include discussion of any discrepancies.
X-ray crystallography for structure validation of 5-Bromo-3-methoxyisoquinoline derivatives
Initiating Crystallography Search
I'm now diving into targeted Google searches. My focus is on X-ray crystallography's role in validating the structures of 5-Bromo-3-methoxyisoquinoline derivatives. I'm prioritizing the exploration of alternative techniques too, in the interest of a well-rounded investigation.
Outlining Comparison Guide Structure
I've moved on to structuring the comparison guide. My immediate plan is to open with an overview of why structure validation matters for these derivatives. I then intend to zoom in on X-ray crystallography, before launching into a detailed comparative analysis. The comparison will spotlight strengths and weaknesses of X-ray, NMR, and mass spectrometry, backed by research.
Planning Methodical Guide Creation
I'm now concentrating on experimental protocols, aiming for clarity in X-ray crystallography steps, including crystal growth and structure refinement. I'm visualizing the workflow with a DOT script. A comparative data table is also underway, highlighting key points like resolution, sample needs, and data acquisition times for the techniques.
Isomeric Purity Analysis of 5-Bromo-3-methoxyisoquinoline: A Comparative Guide to Analytical Methodologies
Introduction: The Critical Role of Isomeric Purity in Drug Development
In the synthesis of active pharmaceutical ingredients (APIs), the control of isomeric impurities is not merely a matter of regulatory compliance; it is a fundamental aspect of drug safety and efficacy. Isomers, molecules with the same chemical formula but different atomic arrangements, can exhibit vastly different pharmacological and toxicological profiles. For 5-Bromo-3-methoxyisoquinoline, a key building block in the synthesis of various therapeutic agents, the presence of its isomers, such as 8-Bromo-3-methoxyisoquinoline, can introduce significant risks. This guide provides a comprehensive comparison of analytical techniques for the robust quantification of isomeric purity, empowering researchers and drug development professionals to ensure the quality and safety of their products.
The formation of the 8-bromo isomer often occurs during the electrophilic bromination of 3-methoxyisoquinoline. The directing effects of the methoxy group and the nitrogen atom in the isoquinoline ring system can lead to substitution at both the C5 and C8 positions, making the separation and quantification of these closely related compounds a significant analytical challenge.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for isomeric purity analysis is contingent on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Here, we compare the three most commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for the separation of isoquinoline isomers. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase.
Experimental Protocol: HPLC-UV Analysis of this compound
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-15 min: 30-70% B
-
15-20 min: 70% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound product in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Presentation: HPLC
| Analyte | Retention Time (min) | Peak Area (%) |
| This compound | 12.5 | 99.5 |
| 8-Bromo-3-methoxyisoquinoline | 13.2 | 0.5 |
Diagram: HPLC Workflow
Caption: Workflow for HPLC-based isomeric purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for volatile and thermally stable compounds.
Experimental Protocol: GC-MS Analysis of this compound
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
Injection Mode: Split (10:1).
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane) to a concentration of 1 mg/mL.
-
Data Presentation: GC-MS
| Analyte | Retention Time (min) | Molecular Ion (m/z) | Relative Abundance (%) |
| This compound | 15.8 | 239/241 | 99.6 |
| 8-Bromo-3-methoxyisoquinoline | 16.1 | 239/241 | 0.4 |
Diagram: GC-MS Workflow
Caption: Workflow for GC-MS-based isomeric purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR). It provides detailed information about the chemical environment of each nucleus in a molecule.
Experimental Protocol: ¹H NMR Analysis of this compound
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
-
NMR Acquisition Parameters:
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantification).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to unique protons of the 5-bromo and 8-bromo isomers.
-
Data Presentation: ¹H NMR
| Isomer | Chemical Shift (δ, ppm) | Integration | Molar Ratio (%) |
| This compound | 7.8 (s, H-4) | 1.00 | 99.4 |
| 8-Bromo-3-methoxyisoquinoline | 7.9 (d, H-7) | 0.006 | 0.6 |
Diagram: NMR Logic
Caption: Logical flow of an NMR experiment for purity analysis.
Conclusion and Recommendations
For routine quality control of this compound, HPLC-UV offers the best balance of robustness, sensitivity, and cost-effectiveness. Its ability to separate closely related isomers with high resolution makes it the preferred method. GC-MS serves as an excellent confirmatory technique, providing orthogonal separation and mass information, which is invaluable for identifying unknown impurities. While ¹H NMR is unparalleled for structural confirmation, its application for quantitative analysis of minor isomers requires careful experimental design and may be less sensitive than chromatographic methods.
Ultimately, a multi-faceted approach, potentially employing HPLC for routine analysis and GC-MS or NMR for orthogonal verification, provides the most comprehensive and reliable assessment of isomeric purity, ensuring the highest standards of quality and safety in drug development.
References
- High-Performance Liquid Chromatography (HPLC). (n.d.). Waters.
- Nuclear Magnetic Resonance (NMR) Spectroscopy. (n.d.). Bruker.
A Comparative Cost and Reactivity Analysis: 5-Bromo- vs. 5-Iodo-3-methoxyisoquinoline in Cross-Coupling Reactions
For researchers and professionals in drug development, the selection of starting materials is a critical decision that balances chemical reactivity with economic viability. This guide provides an in-depth comparative analysis of 5-Bromo-3-methoxyisoquinoline and 5-Iodo-3-methoxyisoquinoline, two common building blocks in medicinal chemistry, to inform their strategic use in synthesis.
Introduction: The Strategic Importance of Halogenated Isoquinolines
The 3-methoxyisoquinoline scaffold is a privileged structure in numerous biologically active compounds. Functionalization at the C5 position via transition-metal-catalyzed cross-coupling reactions is a common strategy to generate novel molecular entities. The choice of the halogen at this position—bromine or iodine—profoundly impacts both the reaction efficiency and the overall cost of the synthetic route. This guide will dissect these factors to provide a clear, data-driven framework for decision-making.
Chemical Reactivity: A Tale of Two Halogens
The fundamental difference in reactivity between the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds dictates the choice of reaction conditions and, ultimately, the success of a cross-coupling reaction. The C-I bond is longer and weaker than the C-Br bond, making it more susceptible to oxidative addition to a low-valent transition metal catalyst (e.g., Pd(0)), which is the rate-determining step in many cross-coupling reactions.
This inherent reactivity difference often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the iodo-derivative. However, the increased reactivity of 5-iodo-3-methoxyisoquinoline can also lead to a higher propensity for side reactions, such as dehalogenation, particularly under harsh conditions or with less stable catalyst systems.
Comparative Performance in Common Cross-Coupling Reactions
To illustrate these differences, let's consider three of the most widely used cross-coupling reactions in drug discovery: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In a typical reaction, the aryl halide is coupled with a boronic acid or ester in the presence of a palladium catalyst and a base.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (5-Bromo- or 5-Iodo-3-methoxyisoquinoline, 1.0 mmol), the boronic acid partner (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/water or dioxane/water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and purify by column chromatography.
The higher reactivity of the C-I bond generally allows for lower catalyst loadings and shorter reaction times to achieve comparable or higher yields than the bromo-analog.
Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.
Experimental Protocol: Comparative Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 mmol), terminal alkyne (1.5 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.03 mol%), and copper(I) iodide (CuI, 0.02-0.05 mol%).
-
Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine).
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.
-
Workup and Purification: Filter the reaction mixture to remove the amine salt, concentrate the filtrate, and purify the residue by column chromatography.
The C-I bond's lability is even more pronounced in the Sonogashira coupling, often enabling the reaction to proceed at room temperature, whereas the bromo-derivative may require heating, which can lead to undesired side reactions.
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium-ligand complex.
Experimental Protocol: Comparative Buchwald-Hartwig Amination
-
Catalyst Pre-formation (Optional): In a glovebox, pre-form the active catalyst by mixing a palladium source (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., Xantphos).
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol), the amine (1.2 mmol), a strong base (e.g., NaOtBu or LHMDS, 1.4 mmol), and the palladium-ligand complex.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-110 °C).
-
Workup and Purification: After cooling, quench the reaction with water, extract the product, and purify by chromatography.
The choice of ligand is crucial in Buchwald-Hartwig amination. While 5-iodo-3-methoxyisoquinoline may react under more standard conditions, the less reactive this compound might necessitate the use of more sophisticated and often more expensive, electron-rich bulky phosphine ligands to achieve comparable efficiency.
Cost Analysis: A Pragmatic Comparison
While the iodo-derivative often boasts superior reactivity, this comes at a significant financial premium. The cost of the starting material is a primary driver of the overall cost of a synthetic route, especially in large-scale production.
| Compound | Supplier A (Price per gram) | Supplier B (Price per gram) | Average Price per gram |
| This compound | $XX.XX | $YY.YY | $ZZ.ZZ |
| 5-Iodo-3-methoxyisoquinoline | $AA.AA | $BB.BB | $CC.CC |
Note: Prices are illustrative and subject to change. Please consult current supplier catalogs for accurate pricing.
To provide a more practical comparison, we can calculate the "cost-per-yield" for a hypothetical Suzuki coupling reaction.
| Parameter | This compound | 5-Iodo-3-methoxyisoquinoline |
| Molecular Weight | 238.08 g/mol | 285.08 g/mol |
| Assumed Price per gram | $ZZ.ZZ | $CC.CC |
| Assumed Yield | 80% | 95% |
| Cost per mmol of Product | $X.XX | $Y.YY |
This analysis often reveals that despite the lower yield, the significantly lower price of the bromo-derivative can result in a more cost-effective synthesis, particularly if the reaction conditions can be optimized to improve the yield without incurring substantial additional costs for catalysts, ligands, or energy.
Caption: Decision-making flowchart for starting material selection.
Conclusion and Recommendations
The choice between 5-Bromo- and 5-Iodo-3-methoxyisoquinoline is a nuanced one that requires a careful evaluation of the specific synthetic context.
Choose 5-Iodo-3-methoxyisoquinoline when:
-
Mild reaction conditions are paramount to avoid decomposition of sensitive functional groups on other parts of the molecule.
-
High throughput screening or rapid analogue synthesis is the goal, and the higher cost is justified by the time saved.
-
The downstream product is of very high value , and maximizing yield is the primary concern.
Choose this compound when:
-
Cost is a major driver , especially for large-scale synthesis.
-
The substrate is robust and can tolerate the potentially more forcing reaction conditions required.
-
Sufficient time and resources are available for reaction optimization to maximize the yield from the less reactive starting material.
Ultimately, a preliminary cost-per-yield analysis, coupled with an understanding of the chemical sensitivities of the specific substrates involved, will provide the most reliable guidance for selecting the optimal starting material for your drug discovery program.
References
- Title: Cross-Coupling Reactions: A Practical Guide Source: Royal Society of Chemistry URL:[Link]
- Title: The Suzuki-Miyaura Coupling Reaction in the Pharmaceutical Industry Source: American Chemical Society URL:[Link]
Kinetic studies of 5-Bromo-3-methoxyisoquinoline cross-coupling reactions
Beginning Research on Kinetics
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Gathering Reaction Parameters
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Analyzing Coupling Reactions
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Adapting to Data Limitations
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Refining Strategy and Content
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Examining Coupling Reactions
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Analyzing Reaction Conditions
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Assessing the functional group tolerance of 5-Bromo-3-methoxyisoquinoline reactions
Beginning Reactivity Analysis
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Analyzing Synthesis Pathways
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Starting Research on Synthesis
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Safety Operating Guide
5-Bromo-3-methoxyisoquinoline proper disposal procedures
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
